molecular formula C10H13N3S B12529555 N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 677343-27-0

N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12529555
CAS No.: 677343-27-0
M. Wt: 207.30 g/mol
InChI Key: RHTGPDGIQRRWHO-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of research due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. The general synthetic route involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also disrupt bacterial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

CAS No.

677343-27-0

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H13N3S/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)

InChI Key

RHTGPDGIQRRWHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2=NCCN2

Origin of Product

United States

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